molecular formula C12H14FN B3014722 3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287340-38-7

3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B3014722
CAS No.: 2287340-38-7
M. Wt: 191.249
InChI Key: KRGXNXRFQPRAJO-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The inclusion of a fluorine atom and a methyl group on the phenyl ring further enhances its chemical characteristics, making it a valuable compound in various scientific research fields.

Preparation Methods

The synthesis of 3-(2-Fluoro-6-methylphenyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method involves the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach is the radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are scalable and practical for industrial production.

Chemical Reactions Analysis

3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Major Products: These reactions yield products such as alcohols, amines, and substituted aromatic compounds

Scientific Research Applications

3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can interact with biological macromolecules, potentially inhibiting or modulating their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

3-(2-Fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other bicyclo[1.1.1]pentane derivatives and phenyl ring bioisosteres:

This detailed article provides a comprehensive overview of 3-(2-Fluoro-6-methylphenyl)bicyclo[111]pentan-1-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2-fluoro-6-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8-3-2-4-9(13)10(8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGXNXRFQPRAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C23CC(C2)(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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